molecular formula C12H21ClN2 B13034450 (R)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl

(R)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl

Cat. No.: B13034450
M. Wt: 228.76 g/mol
InChI Key: UIKLQQUKYIQICR-UTONKHPSSA-N
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Description

®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chiral amine compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the reaction of 4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is used as a chiral building block for the synthesis of various complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry.

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

In medicine, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with applications in organic synthesis and as a buffering agent.

    N,N-Dimethylaniline: Another related compound used in the synthesis of dyes and as a precursor for various chemical reactions.

Uniqueness

®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl stands out due to its chiral nature, which imparts unique reactivity and selectivity in chemical and biological processes. Its ability to form specific interactions with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21ClN2

Molecular Weight

228.76 g/mol

IUPAC Name

4-[(1R)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m1./s1

InChI Key

UIKLQQUKYIQICR-UTONKHPSSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)N(C)C)N.Cl

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl

Origin of Product

United States

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